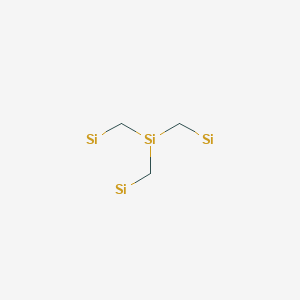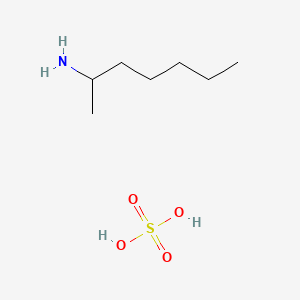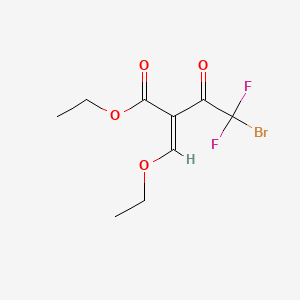
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a synthetic organic compound that belongs to the class of esters. Esters are widely recognized for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include bromine, fluorine, and ethoxymethylidene groups.
Vorbereitungsmethoden
The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another approach involves the use of alkyl halides and carboxylate ions in a nucleophilic substitution reaction . Industrial production methods may employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: This compound has a similar structure but contains an additional fluorine atom, which may affect its reactivity and biological activity.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound features a thiazole ring and exhibits different biological activities, such as anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11BrF2O4 |
|---|---|
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
ZQSXTLWQYJQEFQ-WAYWQWQTSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
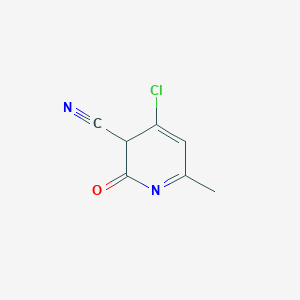
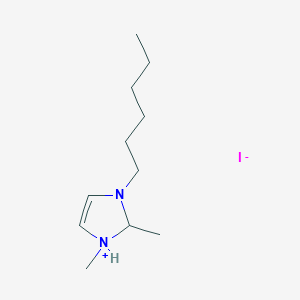

![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

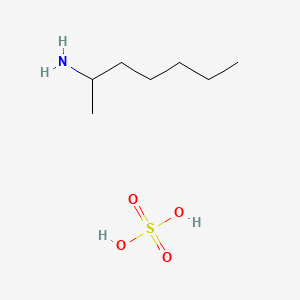

![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
